

# 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid structure

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## Compound of Interest

**Compound Name:** 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid

**Cat. No.:** B1386664

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An In-Depth Technical Guide to **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid**

## Introduction: Deconstructing a Privileged Scaffold Intermediate

**1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid** is a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery.<sup>[1]</sup> Its structure is a composite of three key functional components: a bicyclic aromatic indazole core, a reactive carboxylic acid group, and a tetrahydropyranyl (THP) protecting group.<sup>[1]</sup> This strategic combination makes it a versatile intermediate for synthesizing more complex molecules, particularly novel therapeutic agents.<sup>[2]</sup>

The indazole moiety is recognized as a "privileged scaffold" in pharmacology, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.<sup>[3][4]</sup> The carboxylic acid at the 5-position serves as a critical synthetic handle, allowing for the formation of amides, esters, and other derivatives to modulate the compound's physicochemical properties and biological target interactions.<sup>[1][5]</sup>

The defining feature of this specific molecule is the THP group attached to the N1 position of the indazole ring. The indazole N-H proton is acidic and can interfere with reactions targeting the carboxylic acid. The THP group acts as a temporary mask, or protecting group, rendering the nitrogen unreactive.<sup>[6][7]</sup> It is favored for its ease of introduction and its stability under a

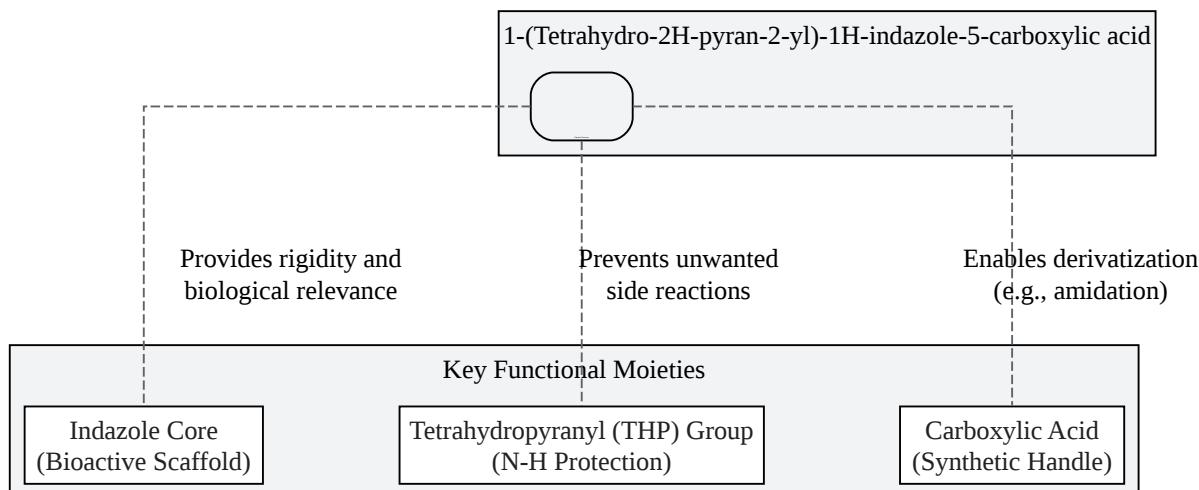
variety of non-acidic conditions, including exposure to basic reagents, organometallics, and hydrides.<sup>[8]</sup> This guide provides a detailed examination of the structure, synthesis, analysis, and applications of this important synthetic intermediate.

## Physicochemical and Structural Properties

The compound's utility is underpinned by its specific chemical and physical characteristics. These properties are essential for handling, reaction setup, and purification.

## Core Structural Features

The molecule's architecture is key to its function in multi-step synthesis. The indazole ring provides a rigid, aromatic framework, while the THP group introduces a chiral center, and the carboxylic acid acts as the primary point for chemical modification.



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Caption: Key functional components of the title compound.

## Quantitative Data Summary

The following table summarizes the key identification and handling parameters for **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid**.

Property	Value	Source(s)
CAS Number	1000576-28-2	<a href="#">[1]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[10]</a>
Molecular Weight	246.26 - 246.27 g/mol	<a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Appearance	Yellowish orange powder	<a href="#">[1]</a>
Purity	≥ 95% (typically by HPLC)	<a href="#">[1]</a>
MDL Number	MFCD09870060	<a href="#">[1]</a>
Storage Conditions	Store at 0-8 °C	<a href="#">[1]</a>
Synonyms	5-Carboxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole	<a href="#">[10]</a> <a href="#">[11]</a>

## Synthesis and Purification: The Role of N-Protection

The synthesis of the title compound is a foundational example of protecting group strategy in organic chemistry. The primary objective is to selectively mask the indazole N-H to allow for unambiguous modification of the carboxylic acid group in subsequent steps.

## Causality of Experimental Design: Why Protect the Indazole?

The proton on the indazole nitrogen is weakly acidic. In the presence of bases or nucleophiles, which are often required for reactions involving the carboxylic acid (e.g., activation for amide coupling), this N-H group can be deprotonated. This creates a competing nucleophilic site, leading to undesired side products and reduced yield of the target molecule. The THP group is an acetal, stable to basic and nucleophilic conditions, thus ensuring that chemistry occurs exclusively at the desired carboxylic acid function.[\[6\]](#)[\[8\]](#)

Caption: Logic of N-protection for selective amide coupling.

# Experimental Protocol: Synthesis via N-Tetrahydropyranylation

This protocol describes a general method for the protection of 1H-indazole-5-carboxylic acid using 3,4-dihydro-2H-pyran (DHP).

## Materials:

- 1H-Indazole-5-carboxylic acid[4]
- 3,4-Dihydro-2H-pyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., p-TsOH)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- Standard glassware for organic synthesis

## Step-by-Step Procedure:

- Reaction Setup: To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 eq). Stir the mixture at room temperature.
  - Rationale: DHP is the reagent that provides the THP group. An excess is used to ensure complete reaction of the starting material. Anhydrous solvent is critical as water can interfere with the acid catalyst.[12]
- Catalysis: Add a catalytic amount of PPTS (0.1 eq) to the solution. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Rationale: The reaction requires an acid catalyst to activate the double bond of DHP for nucleophilic attack by the indazole nitrogen.<sup>[8]</sup> PPTS is a mild, organic-soluble acid catalyst that minimizes potential side reactions.
- Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. This neutralizes the acid catalyst.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
  - Rationale: The aqueous washes remove the neutralized catalyst and any water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product, **1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid**, can be purified by column chromatography on silica gel or by recrystallization to yield a yellowish-orange powder.<sup>[1]</sup>

## Analytical Characterization

Validation of the product's identity and purity is a critical, self-validating step in the workflow.

- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method to assess the purity of the final compound. Commercial suppliers typically guarantee a purity of ≥95%.<sup>[1]</sup> A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid or TFA modifier) would be used for analysis.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Successful synthesis is confirmed by the disappearance of the characteristic broad N-H proton signal from the starting indazole (typically >10 ppm) and the appearance of a complex set of new signals in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons of the THP ring.

- $^{13}\text{C}$  NMR: The appearance of new carbon signals corresponding to the five unique carbons of the THP group confirms its incorporation.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected mass for the protonated molecule  $[\text{M}+\text{H}]^+$  would be approximately 247.11.

## Applications in Drug Discovery and Development

This molecule is not an active pharmaceutical ingredient itself but rather a crucial building block. Its structure allows for the systematic synthesis of libraries of compounds for screening and optimization.

- Intermediate for Kinase Inhibitors: Many modern cancer therapies, such as Axitinib, are kinase inhibitors that feature an indazole core.<sup>[3]</sup> This THP-protected intermediate is ideal for synthesizing analogs of such drugs, where the carboxylic acid is converted into various amides to probe the binding pocket of the target kinase.<sup>[2]</sup>
- Scaffold for Neurological Agents: The indazole scaffold is also present in drugs targeting the central nervous system.<sup>[1][13]</sup> This building block enables researchers to develop novel compounds for neurological disorders by creating derivatives with improved potency, selectivity, and metabolic stability.<sup>[2]</sup>
- Enzyme Inhibition Studies: The ability to easily derivatize the carboxylic acid makes this compound valuable for creating focused libraries of potential enzyme inhibitors for various biochemical targets.<sup>[1][4]</sup>

## Deprotection: Releasing the Core Scaffold

Once the desired chemical modifications have been made to the carboxylic acid moiety, the THP group can be easily removed to reveal the N-H of the indazole ring, which may be critical for final biological activity. This is typically achieved through acid-catalyzed hydrolysis.<sup>[6][12]</sup>

General Deprotection Protocol:

- Dissolve the THP-protected compound in a protic solvent like methanol or ethanol.

- Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, neutralize the acid and work up the reaction to isolate the deprotected product.

This final step highlights the strategic utility of the THP group: it serves its purpose of shielding the nitrogen during synthesis and is then cleanly removed under mild conditions to yield the final target molecule.[8]

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